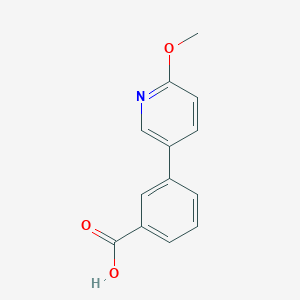

3-(6-methoxypyridin-3-yl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(6-methoxypyridin-3-yl)benzoic acid is a chemical compound that is part of a class of compounds known for their potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with methoxy groups and benzoic acid moieties are frequently studied for their chemical and pharmacological properties.

Synthesis Analysis

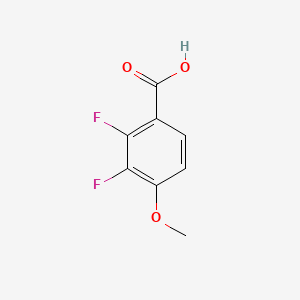

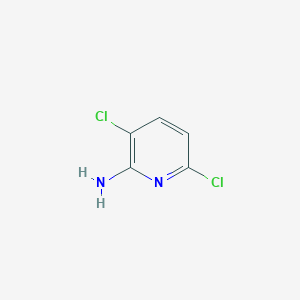

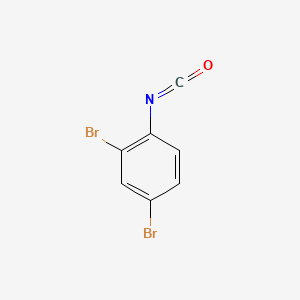

The synthesis of related compounds involves various strategies, such as the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine to produce methyl 2-fluoro-6-methylaminopyridine-3-carboxylate, which upon further reactions, including bromination and hydrolysis, yields a carboxylic acid moiety of a dopamine and serotonin receptors antagonist . Another synthesis approach involves the condensation reaction of specific ketones with methoxylbenzoyl chloride to produce esters . Additionally, the potassium salt of methoxy benzoic acids can be selectively deprotonated to synthesize substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(6-methoxypyridin-3-yl)benzoic acid has been determined using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of a bis[(pyridin-4-yl)methoxy]benzoic acid derivative was analyzed, revealing a nearly planar configuration of the methoxy benzoic acid unit and specific inclinations between the planes of the methoxy groups .

Chemical Reactions Analysis

The chemical reactivity of methoxy benzoic acid derivatives can be influenced by various substituents and reaction conditions. For example, the selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been demonstrated, which is a key step in the synthesis of substituted benzoic acids . The reactivity of these compounds can be further understood through computational studies, such as density functional theory (DFT), which provides insights into reactivity descriptors and molecular parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy benzoic acid derivatives are characterized by their liquid crystalline behavior, photophysical properties, and potential as luminescent materials. Compounds with methoxy pyridine and benzonitrile moieties have been shown to exhibit phases like nematic and orthorhombic columnar phases depending on the alkoxy chain length . Vibrational analysis, along with the study of reactivity descriptors such as ionization energy, hardness, and electrophilicity, provides a comprehensive understanding of the properties of these compounds. Solvent effects on these properties have also been studied using the PCM model, indicating that solvation can alter reactivity parameters .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

"3-(6-methoxypyridin-3-yl)benzoic Acid" derivatives have been identified as potent antagonists of the alpha(v)beta(3) receptor, with significant implications in the prevention and treatment of osteoporosis. The compound showed excellent in vitro profile and pharmacokinetics, indicating its potential for clinical development (Hutchinson et al., 2003). Additionally, its derivatives have been explored as inhibitors of 5-lipoxygenase-activating protein (FLAP), showing promising results in the inhibition of leukotriene synthesis, which is crucial for the development of treatments for asthma and other inflammatory conditions (Hutchinson et al., 2009).

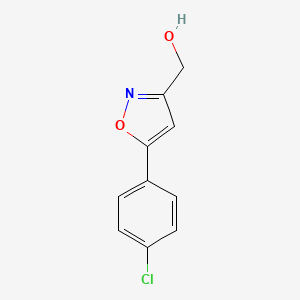

Material Science and Photophysical Applications

The compound has also found applications in material science, particularly in the synthesis of luminescent and liquid crystalline materials. For instance, derivatives containing methoxy pyridine, benzonitrile, and alkoxy benzene were synthesized, exhibiting potential as mesogens with liquid crystalline behavior and luminescent properties (Ahipa et al., 2014). These compounds showed good blue emitting materials characteristics, indicating their utility in optoelectronic devices.

Chemical Synthesis and Structural Analysis

In chemical synthesis, the compound serves as a precursor for generating novel molecular structures. The synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide demonstrates its role in creating compounds with potential biological activity (Li Bo-yu, 2003). Moreover, structural analysis of polymorphs of related compounds provides insights into the molecular features governing their crystalline architectures, influencing their physical properties and interactions (Aakeröy et al., 2005).

Propriétés

IUPAC Name |

3-(6-methoxypyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMUHRGHSOZYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405446 |

Source

|

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-methoxypyridin-3-yl)benzoic Acid | |

CAS RN |

863921-57-7 |

Source

|

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)